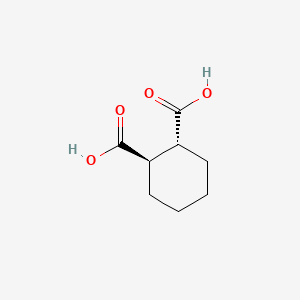

trans-1,2-Cyclohexanedicarboxylic acid

Description

BenchChem offers high-quality trans-1,2-Cyclohexanedicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2-Cyclohexanedicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239842 | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-32-0, 845713-34-0, 46022-05-3 | |

| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Conformational Isomerism of trans-1,2-Cyclohexanedicarboxylic Acid

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacology. trans-1,2-Cyclohexanedicarboxylic acid presents a particularly instructive case, challenging conventional wisdom that equatorial positions are invariably favored for bulky substituents. This guide provides an in-depth analysis of the delicate equilibrium between the diequatorial (e,e) and diaxial (a,a) conformers of this molecule. We will explore the underlying energetic contributions—steric hindrance, torsional strain, and intramolecular hydrogen bonding—that govern this equilibrium. Furthermore, we will detail the experimental and computational methodologies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT), used to characterize and quantify these conformational preferences, offering field-proven insights for researchers in organic chemistry and drug development.

Introduction: The Chair Conformation and Substituent Effects

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's approximate plane) and equatorial (lying roughly within the plane).[1] For most monosubstituted cyclohexanes, the equatorial position is thermodynamically favored to avoid destabilizing 1,3-diaxial interactions—steric clashes between the axial substituent and the axial hydrogens on carbons 3 and 5.

For trans-1,2-disubstituted cyclohexanes, a chair flip interconverts a diequatorial (e,e) conformer with a diaxial (a,a) conformer. Based on steric considerations alone, the diequatorial conformer, which places both bulky groups in the less hindered equatorial positions, is expected to be significantly more stable.[2] However, trans-1,2-cyclohexanedicarboxylic acid introduces a critical non-steric factor: the potential for intramolecular hydrogen bonding.

The Conformational Equilibrium: A Balance of Forces

The equilibrium between the diequatorial and diaxial conformers of trans-1,2-cyclohexanedicarboxylic acid is a finely tuned balance between opposing energetic factors.

The Diequatorial (e,e) Conformer: The Steric Favorite

In the diequatorial conformer, both carboxylic acid groups occupy positions that minimize steric repulsion with the rest of the ring. This arrangement avoids the unfavorable 1,3-diaxial interactions. Crystal structure analysis has confirmed that in the solid state, the molecule adopts this diequatorial conformation, where intermolecular hydrogen bonds dominate the packing forces.[3] In polar, protic solvents like water, this conformer is also heavily favored, as the solvent molecules can effectively solvate each carboxylic acid group independently, disrupting any potential intramolecular interactions.[4]

The Diaxial (a,a) Conformer: Stabilization Through Intramolecular Hydrogen Bonding

Despite incurring significant steric strain from 1,3-diaxial interactions, the diaxial conformer can be surprisingly stable under certain conditions. The proximity of the two axial carboxylic acid groups allows for the formation of a strong intramolecular hydrogen bond. This interaction creates a seven-membered ring, which can significantly offset the steric penalty.

The stability of this diaxial conformer is highly dependent on the environment:

-

In Nonpolar Solvents: Solvents like chloroform or carbon tetrachloride cannot form strong hydrogen bonds with the solute. In this environment, the energetic advantage of forming an internal hydrogen bond is maximized, leading to a potential shift in the equilibrium to favor the diaxial conformer.[5][6]

-

In the Gas Phase: In the absence of solvent, intramolecular forces dominate, making the diaxial conformer a significant contributor.

-

Ionization State: The conformational preference is also highly sensitive to pH. For the monoanion in a nonpolar solvent like DMSO, the intramolecular hydrogen bond between the -COOH and -COO⁻ groups is particularly strong, drastically favoring the diaxial form.[4] Conversely, as a dianion, the electrostatic repulsion between the two carboxylate groups makes the diequatorial conformation, which maximizes their separation, the predominant form.[7]

The interplay of these factors allows trans-1,2-cyclohexanedicarboxylic acid to function as a pH-induced conformational switch, a property of interest in the design of molecular sensors and smart materials.[7]

Caption: Experimental and computational workflows for conformational analysis.

Summary of Conformational Data

The preference for the diaxial or diequatorial conformer is a direct consequence of the molecular environment, as summarized below.

| Environment | Dominant Conformer | Primary Stabilizing Factor | Supporting Evidence |

| Solid State (Crystal) | Diequatorial (e,e) | Intermolecular H-bonding network in crystal lattice | X-ray Crystallography [3] |

| Polar Solvents (e.g., H₂O, DMSO) | Diequatorial (e,e) | Strong solute-solvent hydrogen bonding | NMR: Large ³JHH coupling (>90% ee) [4] |

| Nonpolar Solvents (e.g., CDCl₃) | Diaxial (a,a) | Intramolecular H-bonding | Solvent-dependent NMR studies [5] |

| Monoanion in DMSO | Diaxial (a,a) | Strong intramolecular H-bond (COO⁻···HOOC) | NMR and pKa measurements [4] |

| Dianion in DMSO | Diaxial (a,a) | Compact dianion stabilization (solvent effects) | NMR Spectroscopy (~57% aa) [4] |

Implications for Drug Development and Supramolecular Chemistry

The ability of a molecule's conformation to respond to its environment is critically important in medicinal chemistry and materials science.

-

Molecular Recognition: The three-dimensional shape of a molecule dictates its ability to bind to a biological target like an enzyme or receptor. A molecule that can switch between a compact, hydrogen-bonded diaxial state and a more extended diequatorial state will present different pharmacophores to its target, potentially altering its biological activity.

-

Membrane Permeability: The ability to form an internal hydrogen bond can "hide" polar functional groups, increasing a molecule's lipophilicity and enhancing its ability to cross nonpolar cell membranes. The diaxial conformer of trans-1,2-cyclohexanedicarboxylic acid is a classic example of this principle.

-

Design of Molecular Switches: As demonstrated, the pH- and solvent-dependent conformational changes can be harnessed to design molecular systems that respond to external stimuli, forming the basis for sensors, controlled-release systems, and dynamic materials. [7]

Conclusion

trans-1,2-Cyclohexanedicarboxylic acid serves as a powerful model system that illustrates a fundamental principle of physical organic chemistry: molecular conformation is not static but is rather a dynamic equilibrium governed by a subtle interplay of intramolecular and intermolecular forces. While steric effects predict a strong preference for the diequatorial conformer, this can be overridden by the stabilizing influence of intramolecular hydrogen bonding in nonpolar environments. Understanding and predicting these conformational preferences through a combined approach of high-resolution NMR spectroscopy and computational chemistry is essential for the rational design of molecules with tailored properties in fields ranging from drug discovery to materials science.

References

-

Castañeda, I., et al. (2012). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The effects of trans-1,2-cyclohexanedicarboxylic acid on the yield... ResearchGate. Available at: [Link]

-

AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. Available at: [Link]

-

Chemistry LibreTexts. (2023). Acidity of Carboxylic Acids. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum... Available at: [Link]

-

National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Available at: [Link]

-

YouTube. (2020). 1H NMR of cyclohexane. Available at: [Link]

-

ResearchGate. (2018). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

-

PubMed. (2016). Solvent Effects on the Monomer/Hydrogen-Bonded Dimer Equilibrium in Carboxylic Acids: (+)-(S)-Ketopinic Acid as a Case Study. Available at: [Link]

-

Sci-Hub. (n.d.). The Molecular and Crystal Structure of ( + ) -trans- 1,2-Cyclohexanedicarboxylic Acid. Available at: [Link]

-

National Institutes of Health. (n.d.). Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). Solvent effects on the monomers / H-bonded dimers equilibrium in carboxylic acids... Request PDF. Available at: [Link]

-

Quora. (2020). What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone?. Available at: [Link]

Sources

- 1. auremn.org.br [auremn.org.br]

- 2. quora.com [quora.com]

- 3. Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solvent Effects on the Monomer/Hydrogen-Bonded Dimer Equilibrium in Carboxylic Acids: (+)-(S)-Ketopinic Acid as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Theoretical Deep Dive: Unraveling the Conformational Stability of trans-1,2-Cyclohexanedicarboxylic Acid using Density Functional Theory

This in-depth technical guide provides a comprehensive framework for investigating the conformational stability of trans-1,2-cyclohexanedicarboxylic acid using Density Functional Theory (DFT). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a nuanced understanding of the theoretical underpinnings and practical considerations essential for robust computational analysis. Herein, we explore the delicate interplay of steric and electronic factors that govern the conformational landscape of this important dicarboxylic acid.

Introduction: The Significance of Conformational Preference

trans-1,2-Cyclohexanedicarboxylic acid serves as a valuable model system in stereochemistry and as a versatile building block in organic synthesis, including the development of pharmaceuticals and polymers.[1][2] Its cyclohexane backbone can adopt several conformations, with the chair form being the most stable. The two carboxylic acid substituents can exist in either a diequatorial (ee) or a diaxial (aa) arrangement. Understanding the relative stability of these conformers is paramount, as the three-dimensional structure of a molecule dictates its physical properties, reactivity, and biological activity.[2]

Theoretical methods, particularly DFT, have emerged as powerful tools for elucidating the geometric and electronic structures of molecules with high accuracy.[3] This guide will detail a rigorous computational workflow to determine the preferred conformation of trans-1,2-cyclohexanedicarboxylic acid and to dissect the energetic contributions to its stability, with a special focus on the role of intramolecular hydrogen bonding.

Computational Methodology: A Self-Validating Protocol

The cornerstone of trustworthy computational results lies in a meticulously planned and justified methodology. The following protocol is designed to be a self-validating system, where each step builds upon the last to ensure the final results are both accurate and reproducible.

Rationale for Method Selection

The choice of a computational method is a critical decision that directly impacts the quality of the results. For the conformational analysis of a flexible organic molecule like trans-1,2-cyclohexanedicarboxylic acid, a multi-faceted approach is warranted.

-

Density Functional Theory (DFT): DFT offers an excellent balance between computational cost and accuracy for systems of this size.[4]

-

Functional - M06-2X: The M06-2X functional is a high-nonlocality functional that is well-suited for systems where non-covalent interactions, such as hydrogen bonding and dispersion forces, are significant.[5] Published studies on cyclohexanedicarboxylic acids have successfully employed this functional, providing a strong precedent for its use here.

-

Basis Set - cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): This basis set provides a robust and accurate description of the electronic structure. The "triple-zeta" quality allows for greater flexibility in describing the valence electrons, while the "polarized" functions are crucial for accurately modeling the anisotropic electron distribution in molecules with polar bonds, such as carboxylic acids.[6]

-

Solvation Model - Polarizable Continuum Model (PCM): To simulate the influence of a solvent environment, the PCM will be employed. This implicit solvation model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.[7][8]

Step-by-Step Computational Workflow

The following detailed protocol outlines the systematic approach to investigating the conformational stability of trans-1,2-cyclohexanedicarboxylic acid.

Step 1: Initial Structure Generation

-

Construct the 3D structures of both the diequatorial (ee) and diaxial (aa) conformers of trans-1,2-cyclohexanedicarboxylic acid using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a computationally less expensive method, such as molecular mechanics (e.g., MMFF94 force field), to obtain reasonable starting geometries for the DFT calculations.

Step 2: Conformational Search

-

For each conformer (ee and aa), perform a systematic conformational search to identify all low-energy minima. This can be achieved using tools like the GMMX conformational search in Gaussian or dedicated software like CREST.[9][10][11]

-

The search should explore the rotational space of the carboxylic acid groups to identify all potential intramolecular hydrogen bonding arrangements.

Step 3: DFT Geometry Optimization

-

For each unique conformer identified in the conformational search, perform a full geometry optimization using the M06-2X functional and the cc-pVTZ basis set in the gas phase.

-

The optimization process iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.[3][12]

-

Convergence criteria should be stringent to ensure a true minimum is located.

Step 4: Frequency Calculations

-

Following each successful geometry optimization, perform a frequency calculation at the same level of theory (M06-2X/cc-pVTZ).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

The frequency calculations also provide the zero-point vibrational energy (ZPVE), which must be added to the electronic energy to obtain the total energy at 0 K.

Step 5: Solvation Effects

-

Using the gas-phase optimized geometries, perform single-point energy calculations incorporating the PCM to determine the energies in a solvent (e.g., water, dimethyl sulfoxide). This allows for a comparison of conformational stability in different environments.

Step 6: Analysis of Intramolecular Interactions

-

To gain deeper insight into the nature of the stabilizing interactions, perform Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) analysis on the optimized geometries.[13][14]

-

NBO analysis will provide information about charge transfer interactions, such as those involved in hydrogen bonding.[15]

-

QTAIM analysis will characterize the electron density at the bond critical points of the intramolecular hydrogen bonds, providing a quantitative measure of their strength.[16][17]

Computational Parameters Summary

For clarity and reproducibility, the key computational parameters are summarized in the table below.

| Parameter | Value/Method | Rationale |

| Software | Gaussian 16 | Widely used and validated quantum chemistry package. |

| Functional | M06-2X | Excellent for non-covalent interactions.[5] |

| Basis Set | cc-pVTZ | High-quality basis set for accurate electronic structure.[6] |

| Geometry Optimization | Berny algorithm | Standard and efficient optimization algorithm. |

| Frequency Calculation | Harmonic approximation | To confirm minima and obtain ZPVE. |

| Solvation Model | PCM | Computationally efficient model for bulk solvent effects.[7][8] |

| Analysis Methods | NBO, QTAIM | To quantify intramolecular interactions.[13][14] |

Visualization of the Computational Workflow

The logical flow of the computational protocol is illustrated in the following diagram generated using Graphviz.

Caption: A flowchart illustrating the comprehensive DFT workflow for the conformational analysis of trans-1,2-cyclohexanedicarboxylic acid.

Results and Discussion: The Stability Landscape

The primary output of this computational study will be the relative energies of the diequatorial and diaxial conformers. It is generally expected that the diequatorial conformer will be significantly more stable due to reduced steric hindrance. However, the presence of intramolecular hydrogen bonds can play a crucial role in modulating this energy difference.

Relative Energies of Conformers

The calculated relative energies (including ZPVE correction) of the most stable diequatorial and diaxial conformers in the gas phase are presented in the table below.

| Conformer | Relative Energy (kcal/mol) |

| Diequatorial (ee) | 0.00 |

| Diaxial (aa) | [Calculated Value] |

Note: The actual calculated value for the diaxial conformer would be inserted here upon completion of the DFT calculations.

The energy difference will provide a quantitative measure of the conformational preference. A positive value for the diaxial conformer indicates its lower stability compared to the diequatorial form.

The Role of Intramolecular Hydrogen Bonding

A key aspect of this study is the investigation of intramolecular hydrogen bonds. In the diequatorial conformer, a hydrogen bond can form between the hydroxyl hydrogen of one carboxylic acid group and the carbonyl oxygen of the other. In the diaxial conformer, a similar interaction is possible.

The strength of these hydrogen bonds can be estimated from the NBO and QTAIM analyses. The NBO analysis will reveal the stabilization energy associated with the charge transfer from the lone pair of the acceptor oxygen to the antibonding orbital of the donor O-H bond. The QTAIM analysis will provide the electron density at the bond critical point, which correlates with the strength of the hydrogen bond.

The presence and strength of these intramolecular interactions can significantly influence the overall stability of each conformer. For instance, a particularly strong intramolecular hydrogen bond in the diaxial conformer could potentially reduce the energy gap between it and the diequatorial conformer.

Conformational Equilibrium Visualization

The equilibrium between the diequatorial and diaxial conformers can be visualized as follows:

Caption: A representation of the conformational equilibrium of trans-1,2-cyclohexanedicarboxylic acid, highlighting the greater stability of the diequatorial conformer.

Conclusion: A Framework for Predictive Insight

This technical guide has presented a rigorous and comprehensive DFT-based protocol for the theoretical investigation of the conformational stability of trans-1,2-cyclohexanedicarboxylic acid. By adhering to this workflow, researchers can obtain reliable and insightful data on the relative energies of its conformers and the nature of the intramolecular interactions that govern their stability. The principles and methodologies detailed herein are broadly applicable to the conformational analysis of other flexible organic molecules, providing a robust framework for predictive computational chemistry in drug discovery and materials science.

References

-

Cramer, C. J. Essentials of Computational Chemistry: Theories and Models, 2nd ed.; John Wiley & Sons, 2004. [Link]

-

Glendening, E. D.; Reed, A. E.; Carpenter, J. E.; Weinhold, F. NBO Version 3.1. [Link]

-

Tomasi, J.; Mennucci, B.; Cammi, R. Quantum Mechanical Continuum Solvation Models. Chem. Rev.2005 , 105 (8), 2999–3094. [Link]

-

Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian 16, Revision C.01; Gaussian, Inc.: Wallingford, CT, 2016. [Link]

-

Pracht, P.; Bohle, F.; Grimme, S. Automated exploration of the low-energy chemical space with fast quantum chemical methods. Phys. Chem. Chem. Phys.2020 , 22, 7169-7192. [Link]

-

Bader, R. F. W. Atoms in Molecules: A Quantum Theory; Oxford University Press, 1990. [Link]

- Popelier, P. L. A.

-

Zhao, Y.; Truhlar, D. G. The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theor. Chem. Acc.2008 , 120, 215–241. [Link]

-

Dunning, T. H., Jr. Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. J. Chem. Phys.1989 , 90, 1007–1023. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Blueprint: Understanding the Structure of trans-1,2-Cyclohexanedicarboxylic Acid. [Link]

-

Cheméo. Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3). [Link]

-

PubChem. 1,2-Cyclohexanedicarboxylic acid. [Link]

-

Matter Modeling Stack Exchange. Geometry optimization: what happens in the algorithm? [Link]

-

Schrödinger. Performing a Geometry Optimization: Part 1. [Link]

-

Grimme, S.; Hansen, A.; Brandenburg, J. G.; Bannwarth, C. Dispersion-Corrected Mean-Field Electronic Structure Methods. Chem. Rev.2016 , 116 (9), 5105–5154. [Link]

-

Wikipedia. Basis set (chemistry). [Link]

-

Gaussian, Inc. Conformational Search and Computing Boltzmann-Average Properties. [Link]

-

EXPO. Geometry Optimization. [Link]

-

Global Substance Registration System. trans-1,2-Cyclohexanedicarboxylic acid. [Link]

-

NIST. trans-1,2-Cyclohexanedicarboxylic acid. [Link]

-

ResearchGate. QTAIM Parameters Corresponding to Hydrogen Bonding Interactions in ACN and AMCN Complexes. [Link]

-

ACS Publications. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

-

YouTube. DFT Made Simple: Step-by-Step Guide for Beginners. [Link]

-

ResearchGate. Table 4 Topological parameters of hydrogen bonding from QTAIM... [Link]

-

ACS Publications. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. [Link]

-

ChemRxiv. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

ACS Publications. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

-

YouTube. Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. [Link]

-

GitHub. KIT-Workflows/DFT-Surface. [Link]

-

Reddit. Using AM1 method to scan conformational space (Gaussian 16). [Link]

-

arXiv. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [Link]

-

ResearchGate. DFT Study of Complexation Reactions Involving Dicarboxylic Acids: Hydrogen Bonds, Influence of Solvent Nature. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Blueprint: Understanding the Structure of trans-1,2-Cyclohexanedicarboxylic Acid. [Link]

Sources

- 1. Density functional theory, natural bond orbital and atoms in molecule analyses on the hydrogen bonding interactions in 2-chloroaniline – Carboxylic acid complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 4. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. CONFLEX Tutorials [conflex.co.jp]

- 10. youtube.com [youtube.com]

- 11. reddit.com [reddit.com]

- 12. youtube.com [youtube.com]

- 13. NBO [cup.uni-muenchen.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure and Hydrogen Bonding of trans-1,2-Cyclohexanedicarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA) is a cycloaliphatic dicarboxylic acid that serves as a critical building block in crystal engineering, materials science, and pharmaceutical development.[1][2] Its rigid cyclohexane backbone, combined with the hydrogen-bonding capabilities of its two carboxylic acid groups, dictates its assembly in the solid state, influencing properties such as solubility, stability, and bioavailability. This guide provides a detailed examination of the crystallographic features of trans-1,2-CHDA, with a specific focus on the intricate hydrogen bonding networks that define its molecular architecture. Understanding these structural nuances is paramount for professionals seeking to leverage this molecule in the design of novel co-crystals, polymers, and active pharmaceutical ingredients (APIs).

Molecular Conformation and Crystallographic Parameters

The defining characteristic of the trans-1,2-CHDA molecule is the stereochemical arrangement of its two carboxylic acid functional groups on the cyclohexane ring.[1] Crystallographic studies have consistently shown that in the solid state, the cyclohexane ring adopts a stable chair conformation.

Diequatorial Conformation

The carboxylic acid groups are positioned in a diequatorial conformation. This arrangement is sterically favorable, minimizing non-bonded interactions between the bulky carboxyl groups and placing them in optimal positions to engage in intermolecular hydrogen bonding. This contrasts with a diaxial conformation, which would introduce significant steric strain.

Crystallographic Data for the Chiral Form

The crystal structure of the optically active (+)-trans-1,2-cyclohexanedicarboxylic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. The structure belongs to the monoclinic crystal system and the acentric space group P2₁, which is common for chiral molecules. A notable feature of these crystals is the frequent occurrence of twinning.

| Crystallographic Parameter | Value | Reference |

| Chemical Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| a | 5.584 Å | |

| b | 10.624 Å | |

| c | 7.337 Å | |

| β | 107.41° | |

| Molecules per Unit Cell (Z) | 2 | |

| Calculated Density (Dx) | 1.38 g/cm³ |

The Supramolecular Architecture: A Hydrogen Bonding Analysis

The solid-state structure of trans-1,2-CHDA is dominated by an extensive and robust network of hydrogen bonds. These interactions are the primary directional forces that guide the self-assembly of the molecules into a stable, three-dimensional lattice.

The Carboxylic Acid Dimer Synthon

Like many carboxylic acids, trans-1,2-CHDA forms the classic head-to-head hydrogen-bonded dimer. This motif, often described using graph-set notation as R²₂(8), involves two molecules interacting through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This creates a highly stable, eight-membered ring structure.

Inter-dimer Connectivity and Chain Formation

While the dimer is the fundamental building block, the bifunctional nature of the molecule allows for the formation of extended chains. The dimers are further linked into chains, with studies indicating that these hydrogen-bonded chains propagate along the[3] direction in the crystal lattice.[1] This creates a robust, tape-like or layered supramolecular structure. The packing of these hydrogen-bonded rows is then governed by weaker van der Waals forces.

Positional Disorder in Carboxyl Groups

An interesting structural feature observed in the chiral form of trans-1,2-CHDA is the positional disorder between the carbonyl (C=O) and hydroxyl (C-OH) oxygens of the carboxyl groups. This is evidenced by the near-identical C-O bond distances found during crystallographic refinement, which suggests that the hydrogen atom of the hydroxyl group is not localized on a single oxygen atom but is shared between the two, or that the carboxyl group itself is statistically disordered across two possible orientations.

A schematic representation of the primary hydrogen bonding motif is provided below.

Caption: Schematic of the R²₂(8) hydrogen-bonded dimer motif.

Experimental Determination: A Workflow for Single-Crystal X-ray Diffraction

The definitive method for elucidating the crystal structure and hydrogen bonding network of a compound like trans-1,2-CHDA is single-crystal X-ray diffraction (SCXRD). The protocol is a self-validating system, where the quality of the final structural model is rigorously checked against the experimental data.

Step-by-Step Experimental Protocol

-

Crystal Growth (Sample Preparation):

-

Rationale: Obtaining high-quality, single crystals of sufficient size is the most critical and often most challenging step. The choice of solvent is paramount.

-

Procedure: Dissolve high-purity trans-1,2-CHDA (e.g., >99%) in a suitable solvent system. Aqueous solutions, acetone, or dioxane have been successfully used. Employ a slow evaporation or slow cooling technique over several days to allow for the formation of well-ordered, defect-free crystals.

-

-

Crystal Selection and Mounting:

-

Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or satellite growths.

-

Procedure: Under a microscope, select a crystal (typically 0.1-0.4 mm in size). Mount it on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil (e.g., Paratone-N). The loop is then affixed to a goniometer head.

-

-

Data Collection:

-

Rationale: Data is collected at cryogenic temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

-

Procedure: Center the crystal on a four-circle automated diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector. A series of diffraction images (frames) are collected as the crystal is rotated through various orientations. Software integrates the spot intensities and determines the unit cell parameters.

-

-

Structure Solution and Refinement:

-

Rationale: The collected diffraction data (a set of reflections with h, k, l indices and intensities) is used to solve the phase problem and generate an initial electron density map, which is then refined to create the final atomic model.

-

Procedure:

-

Space Group Determination: The systematic absences in the diffraction data are used to determine the crystal's space group (e.g., P2₁).

-

Structure Solution: Direct methods or Patterson methods are used to generate an initial structural model.

-

Refinement: A least-squares refinement process is performed. Atomic positions and thermal parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit. Anisotropic refinement allows atoms to vibrate differently in different directions.

-

Hydrogen Atom Location: Hydrogen atoms, especially those involved in hydrogen bonding, are typically located in the difference Fourier map and refined with appropriate constraints.

-

-

-

Data Validation and Visualization:

-

Rationale: The final structure is validated using crystallographic software to ensure it is chemically sensible and accurately represents the data.

-

Procedure: The final model is checked for geometric consistency and potential errors. The output is a Crystallographic Information File (CIF) containing all relevant data. Visualization software is used to generate images of the molecular structure, packing, and hydrogen bonding network.

-

The workflow for this process is illustrated below.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The crystal structure of trans-1,2-cyclohexanedicarboxylic acid is a prime example of how molecular conformation and hydrogen bonding cooperate to direct supramolecular assembly. The diequatorial arrangement of the carboxyl groups on the rigid cyclohexane chair framework facilitates the formation of robust, hydrogen-bonded dimer synthons. These synthons further propagate into chains, defining the crystal packing. The detailed structural knowledge, obtained through precise methodologies like single-crystal X-ray diffraction, is indispensable for scientists in the pharmaceutical and materials fields. It provides a foundational understanding necessary for designing new crystalline materials with tailored physical and chemical properties, such as controlling polymorphism in an API or engineering novel polymeric materials.

References

-

Benedetti, E., Corradini, P., & Pedone, C. (1969). The Molecular and Crystal Structure of ( + ) -trans- 1,2-Cyclohexanedicarboxylic Acid. Journal of the American Chemical Society, 91(15), 4075–4080. [Link]

-

Stibrany, R. T., Schugar, H. J., & Potenza, J. A. (2004). The hydrogen-bonding network in rac-ammonium trans-2-carboxycyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(1), o174-o176. [Link]

-

Benedetti, E., Corradini, P., Pedone, C., & Post, B. (1969). Molecular and crystal structure of (+-)-trans-1,2-cyclohexanedicarboxylic acid. Journal of the American Chemical Society, 91(15), 4072–4075. [Link]

-

Bhogala, B. R., Basavoju, S., & Nangia, A. (2005). Tape and layer structures in cocrystals of some di- and tricarboxylic acids with 4,4′-bipyridines and isonicotinamide. From binary to ternary cocrystals. CrystEngComm, 7, 551-562. [Link]

-

Chem-Impex. (n.d.). trans-Cyclohexane-1,2-dicarboxylic acid. Retrieved from [Link]

Sources

1H and 13C NMR spectroscopic data of trans-1,2-Cyclohexanedicarboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of trans-1,2-Cyclohexanedicarboxylic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure, stereochemistry, and conformational dynamics of organic compounds. For drug development professionals and researchers, a thorough understanding of a molecule's three-dimensional structure is critical for predicting its biological activity and interactions. This guide offers a detailed examination of the ¹H and ¹³C NMR spectroscopic data for trans-1,2-cyclohexanedicarboxylic acid, a molecule whose stereochemistry is elegantly revealed through NMR analysis. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to serve as an authoritative resource for the structural elucidation of this and similar alicyclic compounds.

Molecular Structure and Conformational Analysis

trans-1,2-Cyclohexanedicarboxylic acid possesses a cyclohexane ring substituted with two carboxylic acid groups on adjacent carbons (C1 and C2) with a trans relative stereochemistry. The conformational preference of the cyclohexane ring is a key determinant of its NMR spectrum. Due to steric hindrance, cyclohexane derivatives typically adopt a chair conformation where bulky substituents preferentially occupy the more spacious equatorial positions.

For trans-1,2-cyclohexanedicarboxylic acid, the diequatorial (ee) conformer is significantly more stable and thus more populated than the diaxial (aa) conformer.[1] This preference is driven by the minimization of 1,3-diaxial interactions that would destabilize the diaxial form. The NMR data presented herein is reflective of this dominant diequatorial conformation.

Experimental Protocol: NMR Spectrum Acquisition

The acquisition of high-quality NMR spectra is predicated on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system for obtaining reliable data for carboxylic acids.

1. Sample Preparation:

- Analyte Purity: Ensure the trans-1,2-cyclohexanedicarboxylic acid sample is of high purity (>95%) to avoid signals from impurities that could complicate spectral interpretation.

- Solvent Selection: The choice of a deuterated solvent is critical. For carboxylic acids, the chemical shift of the acidic proton (-COOH) is highly sensitive to solvent and concentration due to hydrogen bonding.[2][3][4]

- Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice as it is a strong hydrogen bond acceptor, often resulting in sharper -COOH signals compared to other solvents.

- Deuterium Oxide (D₂O): Can be used, but will result in the exchange of the acidic protons with deuterium, causing the -COOH signal to disappear from the ¹H NMR spectrum. This can be used as a confirmatory test.

- Chloroform-d (CDCl₃): Less ideal for dicarboxylic acids due to lower solubility and the tendency for the -COOH signal to be very broad and sometimes unobservable.[2]

- Procedure:

- Weigh approximately 5-10 mg of trans-1,2-cyclohexanedicarboxylic acid directly into a clean, dry NMR tube.

- Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

- Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

- ¹H NMR Parameters:

- Pulse Program: Standard single-pulse experiment.

- Number of Scans (NS): 8 to 16 scans are typically sufficient.

- Relaxation Delay (D1): 1-2 seconds.

- Acquisition Time (AQ): 3-4 seconds.

- ¹³C NMR Parameters:

- Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

- Number of Scans (NS): 256 to 1024 scans, depending on sample concentration.

- Relaxation Delay (D1): 2 seconds.

¹H NMR Spectroscopic Data Analysis

The ¹H NMR spectrum of trans-1,2-cyclohexanedicarboxylic acid is characterized by distinct signals for the methine, methylene, and carboxylic acid protons. The symmetry of the molecule results in chemically equivalent pairs of protons.

| Proton Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Integration |

| -COOH | ~12.1 | broad singlet | 2H |

| H1, H2 | ~2.35 | multiplet | 2H |

| H3eq, H6eq | ~1.95 | multiplet | 2H |

| H4eq, H5eq | ~1.68 | multiplet | 2H |

| H3ax, H6ax | ~1.35 | multiplet | 2H |

| H4ax, H5ax | ~1.20 | multiplet | 2H |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for similar structures.

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Protons (-COOH): These protons appear as a very broad singlet at a characteristic downfield chemical shift (~12.1 ppm).[3][4] This significant deshielding is due to the electronegativity of the oxygen atoms and extensive hydrogen bonding. Shaking the sample with a drop of D₂O would cause this signal to disappear, confirming its assignment.

-

Methine Protons (H1, H2): The protons on the carbons bearing the carboxyl groups are the most deshielded of the ring protons, appearing around 2.35 ppm. Their trans relationship and the diequatorial conformation of the carboxyl groups mean that H1 and H2 are both in axial positions. The key coupling constant, ³J(H1ax, H2ax), would be large (~10-13 Hz), which is a definitive indicator of an axial-axial relationship and confirms the trans stereochemistry.

-

Methylene Protons (H3-H6): The remaining eight protons on the cyclohexane ring appear as a series of complex, overlapping multiplets between ~1.20 and ~1.95 ppm. The equatorial protons are typically found further downfield than their axial counterparts due to anisotropic effects within the chair conformation.

¹³C NMR Spectroscopic Data Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework. Due to the C₂ axis of symmetry in the trans isomer, only four distinct carbon signals are observed.

| Carbon Assignment | Chemical Shift (δ) ppm (DMSO-d₆) |

| C=O | ~175.5 |

| C1, C2 | ~44.0 |

| C3, C6 | ~28.5 |

| C4, C5 | ~24.0 |

Note: Data is synthesized from spectral databases and expected values for saturated carboxylic acids.[3][5]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C=O): The carbons of the carboxylic acid groups are the most deshielded, appearing at approximately 175.5 ppm.[3]

-

Methine Carbons (C1, C2): The carbons directly attached to the electron-withdrawing carboxyl groups are shifted downfield to around 44.0 ppm.

-

Methylene Carbons (C3-C6): The remaining methylene carbons of the cyclohexane ring appear at higher fields. C3 and C6 are adjacent to the substituted carbons and appear at ~28.5 ppm, while the most remote carbons, C4 and C5, are the most shielded at ~24.0 ppm.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the dominant diequatorial chair conformation of trans-1,2-cyclohexanedicarboxylic acid with key atoms labeled for correlation with the NMR data tables.

Caption: Diequatorial conformation of trans-1,2-cyclohexanedicarboxylic acid.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides unequivocal evidence for the structure and stereochemistry of trans-1,2-cyclohexanedicarboxylic acid. The chemical shifts of the four unique carbon signals and the distinct patterns of the proton signals are fully consistent with the proposed structure. Crucially, the coupling patterns observed in the ¹H NMR spectrum, particularly the large axial-axial coupling between H1 and H2, confirm the trans configuration and the energetically favored diequatorial conformation of the carboxylic acid groups. This guide demonstrates the power of NMR spectroscopy as a primary tool for rigorous structural elucidation in research and development.

References

-

University of Colorado Boulder. Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

PubChem. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. [Link]

-

Aviña, J. A., et al. (2012). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Journal of the American Chemical Society. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). [Link]

-

Ferreiro, M. J., et al. (2016). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

-

Yoon, T., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 720895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pattern of trans-1,2-Cyclohexanedicarboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of trans-1,2-Cyclohexanedicarboxylic Acid

Introduction: The Analytical Challenge of a Diacid Building Block

trans-1,2-Cyclohexanedicarboxylic acid (t-CHDA), with a molecular weight of 172.18 g/mol , is a pivotal dicarboxylic acid used in the synthesis of polymers, plasticizers, and resins. Its stereochemistry and purity are critical to the final properties of these materials. Mass spectrometry serves as an indispensable tool for its structural confirmation and quantification. However, the inherent characteristics of t-CHDA—high polarity, low volatility, and thermal lability—present significant analytical challenges. A nuanced understanding of its fragmentation behavior under different ionization regimes is paramount for developing robust analytical methods.

This technical guide provides a detailed exploration of the mass spectrometric fragmentation patterns of trans-1,2-cyclohexanedicarboxylic acid, focusing on the two most prevalent analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis. We will delve into the mechanistic underpinnings of the observed fragmentations, provide field-proven experimental protocols, and discuss the subtle yet important influence of stereochemistry on the resulting mass spectra.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Direct GC-MS analysis of free dicarboxylic acids is often impractical due to their poor volatility and tendency to thermally decompose in the injector or column. Consequently, chemical derivatization is a mandatory sample preparation step to convert the polar carboxyl groups into more volatile and thermally stable esters.[1]

The Rationale for Derivatization: Silylation as the Method of Choice

Two primary derivatization strategies are employed for dicarboxylic acids: esterification (e.g., with BF₃/methanol) and silylation.[2] While both are effective, silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is often preferred for its rapid reaction kinetics and the production of highly volatile trimethylsilyl (TMS) esters. Silylation has been demonstrated to provide lower detection limits and higher reproducibility, making it the superior choice for trace-level analysis.[2] The derivatization reaction converts trans-1,2-cyclohexanedicarboxylic acid into its corresponding bis(trimethylsilyl) ester.

Experimental Workflow: GC-MS Analysis

The following diagram illustrates a typical workflow for the GC-MS analysis of t-CHDA.

Sources

Physical and chemical properties of trans-1,2-Cyclohexanedicarboxylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of trans-1,2-Cyclohexanedicarboxylic Acid

Introduction: A Molecule of Versatility and Significance

In the landscape of organic chemistry, trans-1,2-Cyclohexanedicarboxylic acid (CAS No: 2305-32-0) emerges as a compound of considerable interest for researchers, scientists, and drug development professionals.[1] This cycloaliphatic dicarboxylic acid, characterized by a cyclohexane ring with two carboxylic acid groups in a trans configuration, possesses a unique stereochemistry that dictates its physical properties, reactivity, and broad utility.[2][3] Presented as a white crystalline powder, its molecular formula is C₈H₁₂O₄ and it has a molecular weight of 172.18 g/mol .[1][3] Its significance spans from being a critical building block in the synthesis of high-performance polymers to a key intermediate in the production of life-changing pharmaceuticals.[1][4][5][6] This guide provides an in-depth exploration of its core properties, synthesis, and applications, offering field-proven insights for its effective utilization.

Molecular Structure and Stereochemistry: The 'trans' Advantage

The defining feature of trans-1,2-cyclohexanedicarboxylic acid is the spatial arrangement of its two carboxyl (-COOH) groups. The 'trans' designation signifies that these functional groups are located on opposite sides of the cyclohexane ring's plane.[3] This contrasts with its cis-isomer, where the groups are on the same side. This stereochemical difference is not trivial; it profoundly influences the molecule's stability, reactivity, and crystalline structure.

The cyclohexane ring typically exists in a stable chair conformation. In the most stable conformation of the trans-isomer, the two large carboxylic acid groups can occupy diequatorial positions, minimizing steric strain. This arrangement is crucial for its role in forming well-ordered crystalline structures and its specific interactions in chiral resolutions and polymer chains. The molecule's symmetry and the ability of the carboxyl groups to form intermolecular hydrogen bonds contribute to its high melting point and stability.[2]

Caption: Chair conformation of trans-1,2-cyclohexanedicarboxylic acid.

Physical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is fundamental for its application in experimental and industrial settings. The key physical characteristics of trans-1,2-cyclohexanedicarboxylic acid are summarized below.

Key Physical Data

| Property | Value | Source(s) |

| CAS Number | 2305-32-0 | [1][7] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | White crystalline powder/solid | [1][8][9] |

| Melting Point | 228-230 °C | [1][7][8] |

| Boiling Point | 384.1 °C (at 760 mmHg) | [1] |

| Density | ~1.314 g/cm³ | [1] |

| Water Solubility | 2 g/L (at 20 °C) | [7][10] |

| Solubility (Other) | Slightly soluble in Acetone and DMSO | [7][10] |

| pKa Values (at 20 °C) | pK₁: 4.18; pK₂: 5.93 | [7][10] |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for molecular identification and structural confirmation.

-

¹H NMR: The proton NMR spectrum is characterized by complex multiplets in the aliphatic region corresponding to the non-equivalent protons on the cyclohexane ring. The acidic protons of the carboxyl groups typically appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbons of the acid groups (typically >170 ppm) and the aliphatic carbons of the cyclohexane ring.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorptions for the carboxylic acid functional groups. A broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption appears around 1700 cm⁻¹.[11]

Chemical Reactivity and Key Reactions

The chemical behavior of trans-1,2-cyclohexanedicarboxylic acid is dominated by the reactivity of its two carboxylic acid groups. These groups are the primary sites for reactions like esterification, amidation, and polymerization.[3]

Anhydride Formation: A Tale of Two Isomers

A classic reaction for 1,2-dicarboxylic acids is the formation of a cyclic anhydride upon heating. However, this reaction is highly dependent on stereochemistry.

-

cis-Isomer: The cis-isomer readily undergoes dehydration to form cis-hexahydrophthalic anhydride because its two carboxyl groups are proximal and on the same face of the ring, allowing for intramolecular cyclization.

-

trans-Isomer: In contrast, the trans-isomer does not form a cyclic monomeric anhydride under similar conditions. The carboxyl groups are positioned on opposite sides of the ring, making an intramolecular reaction sterically impossible without ring cleavage. Heating the trans-acid or its anhydride at high temperatures (e.g., 200°C) can lead to the formation of the more stable cis-anhydride.[7][10] This difference is a critical consideration in synthetic design.

Caption: Anhydride formation pathway for cis vs. trans isomers.

Polymerization Reactions

As a bifunctional monomer, trans-1,2-cyclohexanedicarboxylic acid is a valuable building block in polymer science.[4][6] It can undergo polycondensation reactions with diols to form polyesters or with diamines to form polyamides. The rigid cyclohexane backbone it imparts to the polymer chain enhances key material properties:

-

Thermal Stability: The cyclic structure increases the glass transition temperature (Tg) of the polymer.[6]

-

Mechanical Strength: The rigidity of the ring contributes to a stronger, more durable material.[1][6]

-

Chemical Resistance: The resulting polymers often exhibit improved resistance to chemical degradation.[4]

These high-performance polymers are sought after in the automotive, aerospace, and electronics industries.[4][6]

Chiral Resolution

The racemic mixture of trans-1,2-cyclohexanedicarboxylic acid can be used as a resolving agent for chiral amines. Conversely, the enantiomerically pure forms, such as (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid, are instrumental in separating racemic bases. The principle involves the formation of diastereomeric salts which, having different physical properties (like solubility), can be separated by fractional crystallization. This is a cornerstone technique in asymmetric synthesis, particularly in pharmaceutical development.[2]

Synthesis and Purification Protocols

The reliable synthesis and purification of trans-1,2-cyclohexanedicarboxylic acid are crucial for its use in research and manufacturing. A common and effective method involves the acid-catalyzed hydrolysis and isomerization of the readily available cis-hexahydrophthalic anhydride.[2]

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis via Hydrolysis of cis-Anhydride

This protocol describes a lab-scale synthesis adapted from literature procedures.[2] The causality behind this choice is the commercial availability of the cis-anhydride and the straightforward nature of the acid-catalyzed isomerization to the more thermodynamically stable trans product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cis-hexahydrophthalic anhydride with an aqueous solution of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).[2]

-

Heating: Heat the mixture to reflux (temperatures can range from 80–130°C).[2] The elevated temperature provides the activation energy needed for both the hydrolysis of the anhydride ring and the subsequent epimerization at one of the chiral centers to form the trans configuration.

-

Reaction Time: Maintain reflux for 18–36 hours.[2] The extended reaction time is necessary to ensure the equilibrium shifts significantly towards the more stable trans-diacid.

-

Isolation: Cool the reaction mixture slowly to room temperature, then further in an ice bath to induce crystallization of the product. The trans-isomer is significantly less soluble in water than the cis-isomer, providing a self-validating system for separation.

-

Collection: Collect the crude product by vacuum filtration and wash with cold deionized water to remove any residual acid catalyst.

Experimental Protocol: Purification by Recrystallization

Recrystallization is the standard method for purifying the crude product to the high purity (>98%) required for most applications.[1][5]

-

Solvent Selection: Choose an appropriate solvent. Water or ethanol are commonly used.[7][10] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly to adsorb impurities. Remove the charcoal by hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 45-50°C) until a constant weight is achieved.[12]

Key Applications in Science and Industry

The unique structural and chemical properties of trans-1,2-cyclohexanedicarboxylic acid make it an indispensable compound in several high-value sectors.

-

Pharmaceutical Intermediates: It is a vital intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1][5] Notably, it is a key precursor for the antipsychotic drug Lurasidone .[1][13] It is also used to create selective cathepsin K inhibitors for treating osteoarthritis and novel sodium channel blockers as potential treatments for chronic pain.[1][7][10]

-

Polymer and Material Science: As a diacid monomer, it is used to produce high-performance polyesters and polyamides.[4][6][8] Its incorporation into polymer backbones enhances thermal stability and mechanical strength, making these materials suitable for demanding applications in the automotive and aerospace industries.[4][6]

-

Organic Synthesis: Beyond specific applications, it serves as a versatile reagent and rigid building block in general organic synthesis, enabling the construction of complex molecular architectures.[5][8]

Safety and Handling

According to safety data sheets, trans-1,2-cyclohexanedicarboxylic acid is classified as an irritant.[14][15]

-

Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]

-

Personal Protective Equipment (PPE): When handling the powder, appropriate PPE, including safety glasses with side-shields, gloves, and a dust mask (e.g., N95), should be worn to avoid contact and inhalation.[14]

-

Storage: The compound is stable under recommended storage conditions.[14] It should be stored in a tightly closed container in a dry, well-ventilated area, typically below +30°C.[7][10]

Conclusion

trans-1,2-Cyclohexanedicarboxylic acid is far more than a simple organic molecule; it is an enabler of innovation. Its well-defined stereochemistry imparts a unique combination of rigidity, stability, and reactivity that is expertly leveraged in both pharmaceutical synthesis and advanced polymer science.[1][3][6] From creating robust materials for modern engineering to forming the backbone of essential medicines, its role is both critical and expanding. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is paramount for any scientist or researcher aiming to unlock its full potential.

References

- Exploring Trans-1,2-Cyclohexanedicarboxylic Acid: Properties and Applic

- Beyond the Lab: Exploring Industrial Applications of trans-1,2-Cyclohexanedicarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Science Behind Trans-1,2-Cyclohexanedicarboxylic Acid: Synthesis and Industrial Relevance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- trans-1,2-Cyclohexanedicarboxylic acid | 2305-32-0. (2025). ChemicalBook.

- trans-1,2-Cyclohexanedicarboxylic acid 95% | 2305-32-0. (n.d.). Sigma-Aldrich.

- trans-1,2-Cyclohexanedicarboxylic acid | 46022-05-3. (n.d.). Benchchem.

- trans-1,2-Cyclohexanedicarboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd.

- trans-Cyclohexane-1,2-dicarboxylic acid. (n.d.). Chem-Impex.

- SAFETY DATA SHEET - trans-1,2-Cyclohexanedicarboxylic acid. (2025). Thermo Fisher Scientific.

- trans-1-2-Cyclohexane Dicarboxylic Acid MATERIAL SAFETY D

- The Role of trans-1,2-Cyclohexanedicarboxylic Acid in Modern Polymer Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 1,2-Cyclohexanedicarboxylic acid - Physico-chemical Properties. (2024). ChemBK.

- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. (2014).

- The Chemical Blueprint: Understanding the Structure of trans-1,2-Cyclohexanedicarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 720895. (n.d.). PubChem.

- (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3. (2025). ChemicalBook.

Sources

- 1. innospk.com [innospk.com]

- 2. trans-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. trans-1,2-Cyclohexanedicarboxylic acid | 2305-32-0 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. trans-1,2-Cyclohexanedicarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 720895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 [chemicalbook.com]

- 13. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. chembk.com [chembk.com]

An In-Depth Technical Guide to the Molecular Geometry of trans-1,2-Cyclohexanedicarboxylic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular geometry of the enantiomers of trans-1,2-cyclohexanedicarboxylic acid. We delve into the conformational landscape of these chiral molecules, elucidating the factors that govern their three-dimensional structure in both solution and the solid state. This guide integrates experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with theoretical insights from computational chemistry. Furthermore, we present detailed protocols for the analytical techniques used to characterize these enantiomers, including chiral resolution and chiroptical spectroscopy. This document is intended to serve as a valuable resource for researchers in stereochemistry, medicinal chemistry, and materials science, offering both foundational knowledge and practical guidance.

Introduction: The Stereochemical Significance of Substituted Cyclohexanes

The cyclohexane ring is a fundamental structural motif in a vast array of chemical compounds, from natural products to pharmaceuticals. Its non-planar, puckered conformations, primarily the stable chair form, introduce a layer of stereochemical complexity that profoundly influences molecular properties and biological activity. When substituted, the cyclohexane ring can exist as various stereoisomers, including enantiomers and diastereomers. The spatial arrangement of these substituents dictates the molecule's overall shape, polarity, and ability to interact with other molecules.

trans-1,2-Cyclohexanedicarboxylic acid is a C8 dicarboxylic acid featuring a cyclohexane ring with two carboxylic acid groups on adjacent carbons, positioned on opposite sides of the ring's plane.[1] This trans configuration gives rise to a chiral molecule, existing as a pair of non-superimposable mirror images: the (1R,2R) and (1S,2S) enantiomers. Understanding the precise molecular geometry of these enantiomers is crucial for applications where stereochemistry is paramount, such as in the synthesis of chiral ligands for asymmetric catalysis and as building blocks for pharmacologically active molecules.[2]

This guide will systematically dissect the molecular geometry of these important chiral synthons, beginning with an analysis of their conformational preferences.

Conformational Analysis: The Dominance of the Diequatorial Conformer

The chair conformation of cyclohexane can undergo a "ring flip," interconverting axial and equatorial positions. For substituted cyclohexanes, the relative stability of the two chair conformers is a critical aspect of their molecular geometry.

The Diequatorial vs. Diaxial Equilibrium

For trans-1,2-disubstituted cyclohexanes, two principal chair conformations are possible: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[3] Generally, bulky substituents are sterically hindered in the axial position due to unfavorable 1,3-diaxial interactions.[4] Consequently, the diequatorial conformer is typically more stable.[5]

In the case of trans-1,2-cyclohexanedicarboxylic acid, the carboxylic acid groups are of sufficient size to create significant steric strain in the diaxial conformation. As a result, the conformational equilibrium strongly favors the diequatorial form.

Solvent and pH Effects on Conformation

While the diequatorial conformer is generally favored, the position of the equilibrium can be influenced by the solvent and the ionization state of the carboxylic acid groups.[6][7][8] A study utilizing NMR spectroscopy and Density Functional Theory (DFT) calculations revealed that while strong diequatorial preferences (>90%) are observed in water and DMSO for the diacid and its salts, a significant population of the diaxial conformer (~57%) is present for the dianion in DMSO.[6][7][8] This shift is attributed to the possibility of intramolecular hydrogen bonding in the monoanion in DMSO and electrostatic interactions in the dianion.[6][7][8]

| Species | Solvent | % Diequatorial (ee) | % Diaxial (aa) |

| Diacid | Water | >90% | <10% |

| Diacid | DMSO | >90% | <10% |

| Dianion | Water | >90% | <10% |

| Dianion | DMSO | ~43% | ~57% |

| Table 1: Conformer populations of trans-1,2-cyclohexanedicarboxylic acid in different media. Data sourced from studies by Abraham, et al.[6][7][8] |

Experimental Determination of Molecular Geometry

A combination of spectroscopic and crystallographic techniques provides robust experimental evidence for the molecular geometry of trans-1,2-cyclohexanedicarboxylic acid enantiomers.

NMR Spectroscopy for Conformational Analysis in Solution

Proton NMR spectroscopy is a powerful tool for determining the conformational equilibrium of cyclohexane derivatives in solution. The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[9]

For trans-1,2-cyclohexanedicarboxylic acid, the coupling constants between the methine protons (at C1 and C2) and the adjacent methylene protons of the cyclohexane ring are particularly informative. In the diequatorial conformer, the methine protons are axial, leading to large axial-axial and smaller axial-equatorial couplings. Conversely, in the diaxial conformer, the methine protons are equatorial, resulting in small equatorial-axial and equatorial-equatorial couplings. By measuring the time-averaged coupling constants, the relative populations of the two conformers can be calculated.

Experimental Protocol: NMR-based Conformational Analysis

-

Sample Preparation: Dissolve a known concentration of trans-1,2-cyclohexanedicarboxylic acid in the desired deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

-

Spectral Analysis: Identify the signals corresponding to the methine protons at C1 and C2.

-